molecular formula C34H38N4O4 B191820 Mesoporphyrin IX CAS No. 493-90-3

Mesoporphyrin IX

Cat. No. B191820
CAS RN: 493-90-3
M. Wt: 566.7 g/mol
InChI Key: NCAJWYASAWUEBY-UHFFFAOYSA-N
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Description

Mesoporphyrin IX is a porphyrin molecule that is widely used in scientific research. It is a tetrapyrrole compound that has attracted significant attention due to its unique properties and potential applications in various fields.

Scientific Research Applications

Interaction with Cellular and Molecular Structures

  • Mesoporphyrin IX is known to interact with cellular structures and molecules. For instance, its interaction with human telomeric DNA and selectivity for G-quadruplexes was examined, showing that it binds in a specific 1:1 stoichiometry and stabilizes these structures (Nicoludis et al., 2012). This study highlights Mesoporphyrin IX's potential in understanding DNA structures and functions.

Porphyrin Dimerization and Spectroscopy

  • Mesoporphyrin IX's properties have been investigated in the context of dimerization and spectroscopy. For example, research on its dimerization equilibrium in aqueous solutions has provided insights into porphyrin aggregation processes, highlighting its utility in studying molecular interactions (Margalit & Rotenberg, 1984).

Applications in Biochemistry and Biophysics

  • In biochemical and biophysical studies, Mesoporphyrin IX is used to explore protein conformation and prosthetic group configurations, as seen in studies with horseradish peroxidase (Gafert et al., 1994). This demonstrates its role in elucidating protein structures and dynamics.

Utility in Studying Photosensitization

  • Mesoporphyrin IX's role in photosensitization is of interest, especially in the context of generating reactive oxygen species (ROS) and its binding ability in liposomes. This is significant for understanding cellular damage mechanisms and the development of sensitizers (Veres et al., 2012).

Exploration of Catalytic Nucleic Acids

  • Studies have explored Mesoporphyrin IX in the context of catalytic nucleic acids, particularly in the development of light-up probes and DNAzymes. This research opens new avenues in sensor technology and bioanalytical applications (Yang et al., 2019).

properties

CAS RN

493-90-3

Product Name

Mesoporphyrin IX

Molecular Formula

C34H38N4O4

Molecular Weight

566.7 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C34H38N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h13-16,35-36H,7-12H2,1-6H3,(H,39,40)(H,41,42)

InChI Key

NCAJWYASAWUEBY-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C

Other CAS RN

68938-72-7
493-90-3

Related CAS

68938-72-7 (di-hydrochloride)

synonyms

di-HCl of mesoporphyrin IX
ferric mesoporphyrin
mesoheme
mesoporphyrin
mesoporphyrin IX

Origin of Product

United States

Synthesis routes and methods

Procedure details

In some aspects, a method of synthesizing a metal mesoporphyrin compound comprises forming a protoporphyrin methyl ester from hemin and converting the protoporphyrin methyl ester intermediate to a metal mesoporphyrin compound through metal insertion and hydrogenation. In some embodiments, metal insertion yields a metal protoporphyrin dimethyl ester intermediate. In further embodiments, the metal protoporphyrin dimethyl ester is hydrogenated in dichloromethane over palladium catalyst to form a metal mesoporphyrin dimethyl ester. In embodiments, the metal mesoporphyrin dimethyl ester is heated in dilute ammonium hydroxide to form the metal mesoporphyrin compound. In embodiments, the metal may comprise tin, iron, zinc, chromium, manganese, copper, nickel, magnesium, cobalt, platinum, gold, silver, arsenic, antimony, cadmium, gallium, germanium, palladium, or the like. In some embodiments, tin is the inserted metal. In embodiments, tin is inserted into mesoporphyrin to make stannsoporfin using tin oxide, tin chloride, tin sulfate, tin bromide, tin oxalate, tin pyrophosphate hydrate, tin 2-ethylhexanoate, tin methanesulfonic acid, or tin trifluromethanesulfonate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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